molecular formula C10H11BrFNO2 B2577959 Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate CAS No. 1442471-26-2

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate

Cat. No.: B2577959
CAS No.: 1442471-26-2
M. Wt: 276.105
InChI Key: JPQNPPCKEMAVMD-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a chemical compound with the CAS Number: 1442471-26-2 . It has a molecular weight of 276.11 and its molecular formula is C10H11BrFNO2 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available sources.

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, was synthesized and characterized using various analytical techniques. This includes elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction (Sapnakumari et al., 2014).

Radical Reactions and Synthesis Applications

  • In a study exploring radical reactions, ethyl/methyl 2-bromo-2,2-difluoroacetate and related compounds were used in radical additions to vinyl ethers. This methodology contributed to the synthesis of various fluorinated organic compounds, showcasing the potential utility of similar ethyl 2-bromo acetate derivatives (Kondratov et al., 2015).

Potential in Antiamoebic Activity

  • Ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates demonstrated significant in vitro antiamoebic activity, suggesting potential applications in developing amoebicidal agents. This indicates the possible use of similar ethyl acetate derivatives in antiamoebic applications (Shirai et al., 2013).

Application in pH Sensitive Probes

  • Fluorinated o-aminophenol derivatives, sharing structural similarities with the ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate, have been used for developing pH sensitive probes. This suggests potential applications of this compound in biochemical sensing and diagnostics (Rhee et al., 1995).

Potential in Cancer Research

  • A study on the synthesis and biological evaluation of a quinazolinone-based derivative related to this compound showed potent inhibitory activity against cancer cell lines and tyrosine kinases. This indicates the potential application of similar compounds in cancer research and therapeutics (Riadi et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Properties

IUPAC Name

ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-2-15-10(14)4-6-3-9(13)8(12)5-7(6)11/h3,5H,2,4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQNPPCKEMAVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (2.127 g, 6.95 mmol) in EtOH (70 mL) was treated with iron powder (3.88 g, 69.5 mmol) and satd ammonium chloride (14.48 mL, 69.5 mmol) and heated to 55° C. for 1 h. The mixture was cooled to RT, filtered through a pad of diatomaceous earth, rinsed well with EtOH and the organics concentrated under reduced pressure. The resulting aqueous residue was treated with satd. NaHCO3, extracted with EtOAc (2×) and the combined organics were washed with water, dried (MgSO4), and concentrated to afford ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate (1.792 g, 93% yield) as an amber oil. 1H NMR (400 MHz, DMSO-d6): δ 7.25 (d, 1H), 6.76 (d, 1H), 5.35 (s, 2H), 4.08 (q, 2H), 3.61 (s, 2H), 1.18 (t, 3H); MS (ESI) m/z: 278.0 [M+H]+.
Quantity
2.127 g
Type
reactant
Reaction Step One
Quantity
14.48 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
3.88 g
Type
catalyst
Reaction Step One

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